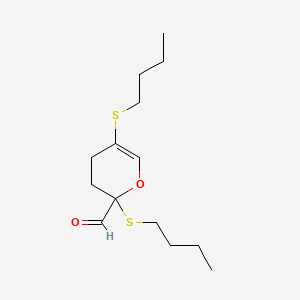
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is a heterocyclic compound characterized by the presence of a pyran ring with formyl and dibutylthio substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran typically involves the thiylation of 2-formyl-2,3-dihydro-4H-pyran. One common method includes the reaction of 2-formyl-2,3-dihydro-4H-pyran with dibutyl disulfide in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the dibutylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Silver oxide in an alkaline medium is commonly used for the oxidation of the formyl group.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibutylthio-2,3-dihydro-4H-pyran-2-carboxylic acid.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran and its derivatives involves interactions with various molecular targets. For instance, its derivatives can inhibit DNA synthesis by interacting with DNA and related enzymes . The presence of the formyl group allows for the formation of Schiff bases with primary amines, which can further interact with biological macromolecules.
相似化合物的比较
Similar Compounds
2-Formyl-2,5-dimethoxy-2,3-dihydro-4H-pyran: Similar structure but with methoxy groups instead of dibutylthio groups.
2-Formyl-2,5-diethoxy-2,3-dihydro-4H-pyran: Contains ethoxy groups instead of dibutylthio groups.
Uniqueness
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is unique due to the presence of dibutylthio groups, which impart distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. These differences can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
33532-16-0 |
|---|---|
分子式 |
C14H24O2S2 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
2,5-bis(butylsulfanyl)-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C14H24O2S2/c1-3-5-9-17-13-7-8-14(12-15,16-11-13)18-10-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI 键 |
ZEYCVTHRVDUVBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=COC(CC1)(C=O)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


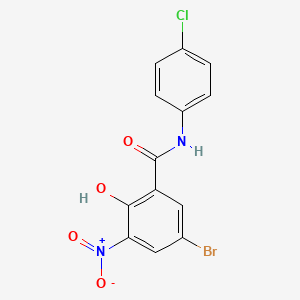
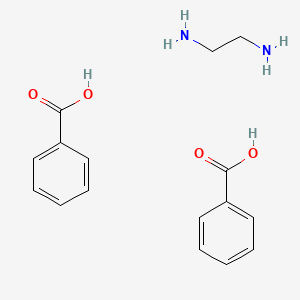
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
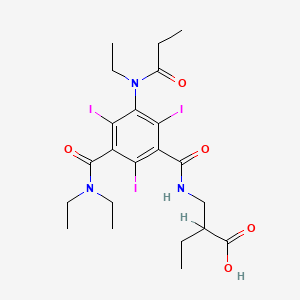
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
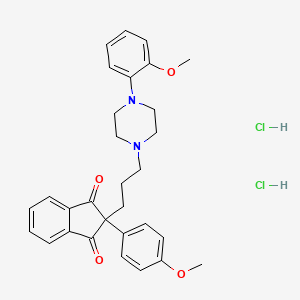
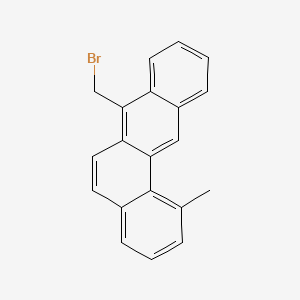
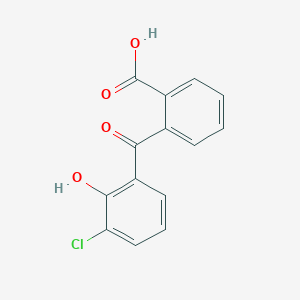
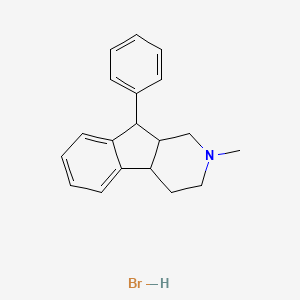
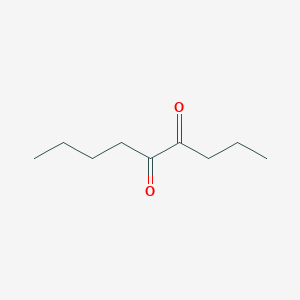
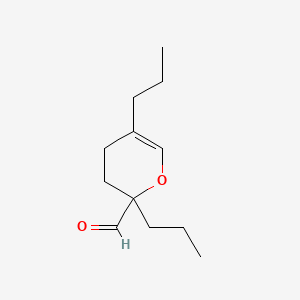
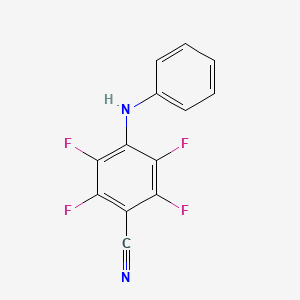
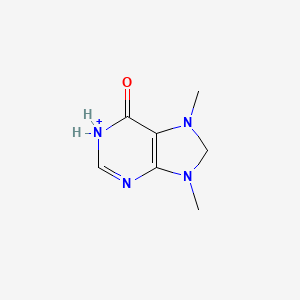
stannane](/img/structure/B14693653.png)
